Cimbuterol
Overview
Description
Synthesis Analysis
The synthesis of Cimbuterol, including its isotopically labeled variants, has been reported in scientific literature. For instance, efficient synthesis methods have been developed for D6-clenproperol and D6-cimaterol, demonstrating high isotopic abundance and excellent chemical purities with deuterium isopropylamine as a labeled precursor (Sun et al., 2016). Similarly, stable and simple synthetic routes for labeled D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol have been described, showcasing their isotopic abundance and purity (Tu et al., 2016).
Molecular Structure Analysis
Although specific studies directly analyzing the molecular structure of Cimbuterol were not found, research on similar compounds and methodologies, such as gas-phase ion/molecule isotope-exchange reactions, provides insights into analyzing structural environments of organic molecules (Hunt & Sethi, 1980). These techniques could potentially be applied to study Cimbuterol's molecular structure.
Chemical Reactions and Properties
Research on chemical reactions, especially those involving isotopic labeling and molecular interactions, can offer insights into Cimbuterol's chemical behavior. For example, studies on cine-substitution of alkenyl sulfones with aryltitanium reagents catalyzed by rhodium reveal mechanistic studies and catalytic asymmetric synthesis processes that could be relevant to understanding Cimbuterol's chemical reactions (Yoshida & Hayashi, 2003).
Physical Properties Analysis
Investigations into the physical properties of materials and compounds similar to Cimbuterol, such as the study on hydrogen bond dynamics in liquid methanol, provide a framework for understanding how molecular interactions influence physical properties (Pagliai et al., 2003). These insights can be instrumental in assessing Cimbuterol's physical characteristics.
Chemical Properties Analysis
The chemical properties of Cimbuterol can be inferred from studies focusing on the synthesis and characterization of compounds with specific functional groups or molecular structures. For example, the synthesis and characterization of antimicrobial substances by Lactobacillus reuteri provide knowledge on chemical characterization techniques that could be applied to Cimbuterol (Talarico & Dobrogosz, 1989).
Scientific Research Applications
Stable Isotope Labeled D9-Cimbuterol : A study by Tu et al. (2016) mentions the synthesis of stable isotope-labeled D9-Cimbuterol. This form of Cimbuterol, with 98.5% isotopic abundance and good purity, is useful for scientific research applications, particularly in studies requiring stable isotopes (Tu et al., 2016).
Radioimmunoassay Screening for β-Agonists : Granja et al. (2008) conducted a study validating radioimmunoassay screening methods for β-agonists, including Cimbuterol. Their findings indicated that these methods have high detection capability and are suitable for qualitative screening or semi-quantitative research, particularly in bovine liver (Granja et al., 2008).
Analysis of β-Agonists in Pork Meat : Mastrianni et al. (2018) developed a method for analyzing 10 β-agonists, presumably including Cimbuterol, in pork meat. This method, utilizing automated dispersive pipette extraction and LC-MS/MS, is effective for compliance monitoring in regulatory laboratories (Mastrianni et al., 2018).
Analysis of Multiple β-Agonist and β-Blocker Residues : Zhang et al. (2016) reported on a method for determining 14 β-agonists and 2 β-blockers in porcine muscle. This method involved an improved QuEChERS method and UHPLC-LTQ Orbitrap mass spectrometry, showcasing the relevance of such analyses in food safety and regulatory compliance (Zhang et al., 2016).
Beta-Agonists Analysis in Bovine Muscle : Kootstra et al. (2005) developed an LC-MS method for analyzing beta-agonists in bovine muscle. This method is accurate for various types of muscle, liver, and fish, suggesting its application in broader scientific research and monitoring contexts (Kootstra et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQAXQGZIBJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388626 | |
Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
CAS RN |
54239-39-3 | |
Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cimbuterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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